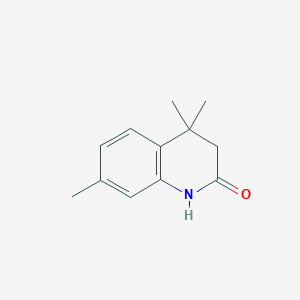

4,4,7-Trimethyl-1,3-dihydroquinolin-2-one

説明

Overview of Dihydroquinolinone Frameworks in Organic Chemistry

The dihydroquinolinone core is a prominent heterocyclic motif found in a wide array of natural products and synthetically derived molecules. researchgate.netresearchgate.net This structural framework, consisting of a benzene (B151609) ring fused to a dihydropyridinone ring, serves as a versatile scaffold in medicinal chemistry and materials science. The inherent chemical features of dihydroquinolinones, including their capacity for various substitution patterns and their three-dimensional architecture, have made them attractive targets for organic synthesis. organic-chemistry.org Numerous synthetic methodologies have been developed to construct these frameworks, ranging from classical cyclization reactions to modern catalytic processes. organic-chemistry.org

Importance of Trimethyl-Substituted Dihydroquinolinones in Synthetic and Applied Contexts

The introduction of methyl groups to the dihydroquinolinone skeleton can significantly influence the molecule's physicochemical properties and biological activity. Trimethyl-substituted derivatives, in particular, have garnered considerable attention. The strategic placement of these methyl groups can enhance metabolic stability, modulate lipophilicity, and dictate the conformational preferences of the molecule, thereby fine-tuning its interaction with biological targets. For instance, the well-studied isomer, 2,2,4-trimethyl-1,2-dihydroquinoline, and its derivatives have been investigated for their potential as inhibitors of phosphodiesterase 4B (PDE4B) and for their cytotoxic properties against cancer cells. nih.gov

Scope of Academic Inquiry into 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one

While the broader class of dihydroquinolinones is well-documented, dedicated research specifically on this compound is still in its nascent stages. Current academic and commercial interest primarily revolves around its synthesis and potential as a building block for more complex molecules. Structural analogs of this compound have been explored for their activity as peroxisome proliferator-activated receptor (PPAR) agonists, suggesting a potential therapeutic application for this compound in metabolic diseases. nih.govmedchemexpress.comwikipedia.orgmedchemexpress.com The limited but growing body of information underscores the need for further investigation into the unique properties and applications of this specific trimethyl-substituted dihydroquinolinone.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 133999-05-0 |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.26 g/mol |

| IUPAC Name | 4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one |

Data sourced from commercially available information. sigmaaldrich.comvulcanchem.cominnexscientific.comchembuyersguide.com

Detailed Research Findings

A common synthetic route to the dihydroquinolinone core involves the Friedel-Crafts cyclization. While specific, detailed procedures for this compound are not extensively published in peer-reviewed literature, the general approach is understood to be applicable.

The primary area of applied research for compounds structurally related to this compound is in the field of metabolic disorders. Specifically, analogs have been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmedchemexpress.comwikipedia.orgmedchemexpress.com PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Agonists of PPARα and PPARγ are used in the treatment of dyslipidemia and type 2 diabetes. wikipedia.org The structural features of this compound make it a plausible candidate for similar biological activity, though direct studies are yet to be widely reported.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,4,7-trimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYQZWWWDAQMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(=O)N2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformation Pathways of 4,4,7 Trimethyl 1,3 Dihydroquinolin 2 One and Its Derivatives

Electrophilic Substitution Reactions on the Dihydroquinolinone Core

The dihydroquinolinone core is subject to electrophilic attack at two primary locations: the carbon α to the carbonyl group (C3 position) and the carbocyclic aromatic ring.

The protons on the C3 position of the dihydroquinolinone ring are acidic and can be removed by a strong, non-nucleophilic base to form a carbanion. This process, known as α-lithiation when using an organolithium base, generates a potent nucleophile that can react with a wide range of electrophiles.

Research on the closely related 1,4,4-trimethyl-3,4-dihydroquinolin-2-one demonstrates a robust methodology for this transformation. Treatment of the N-methylated dihydroquinolinone with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (e.g., -10 °C) effectively generates the α-anion. This intermediate can then be quenched with various electrophiles to introduce substituents exclusively at the C3 position. mdpi.com

The reaction is highly efficient for a variety of electrophiles, providing a mild and effective method for the substitution of the dihydroquinolinone core. mdpi.com For instance, condensation with methyl iodide after lithiation with LDA affords the 3-methyl product in high yield. mdpi.com

| Electrophile | Reagent | Resulting C3-Substituent | Yield (%) |

|---|---|---|---|

| Methyl Iodide | CH₃I | -CH₃ | 81 |

| Ethyl Iodide | CH₃CH₂I | -CH₂CH₃ | 75 |

| Allyl Bromide | CH₂=CHCH₂Br | -CH₂CH=CH₂ | 72 |

| Benzyl Bromide | C₆H₅CH₂Br | -CH₂C₆H₅ | 68 |

| Benzaldehyde | C₆H₅CHO | -CH(OH)C₆H₅ | 85 |

| Acetone | (CH₃)₂CO | -C(OH)(CH₃)₂ | 79 |

The benzene (B151609) ring of the 4,4,7-trimethyl-1,3-dihydroquinolin-2-one scaffold is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The key directing groups are:

The N-acyl group (lactam) : This group acts as a powerful ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance. This strongly activates the positions ortho (C8) and para (C6) to the nitrogen.

The 7-methyl group : As an alkyl group, it is a weak activator and is also ortho, para-directing. It directs incoming electrophiles to the C6 and C8 positions.

The combined influence of the N-acyl and 7-methyl groups strongly favors substitution at the C6 and C8 positions. The C5 position is sterically hindered by the gem-dimethyl group at the C4 position, making substitution at C5 less likely.

Studies on the nitration of the parent 3,4-dihydroquinolin-2(1H)-one show that substitution occurs primarily at the 6-position. preprints.org For the 4,4,7-trimethyl derivative, the electrophilic attack is therefore predicted to occur predominantly at the C6 and C8 positions. For example, in a nitration reaction using nitric acid and sulfuric acid, a mixture of 6-nitro and 8-nitro derivatives would be the expected major products.

Nucleophilic Reactivity and Ring Transformations

The dihydroquinolinone structure contains electrophilic sites, notably the carbonyl carbon of the lactam. However, the amide bond is generally stable. Ring transformations often require harsh conditions or specific reagents that can overcome the resonance stability of the lactam.

The lactam ring in this compound is a cyclic amide, which is significantly less reactive towards nucleophiles than, for example, an ester or an acid chloride. The resonance stabilization of the amide bond makes it resistant to ring-opening under standard nucleophilic conditions. Hydrolysis, for instance, typically requires strong acidic or basic conditions coupled with heat to break the amide bond and open the ring.

The nitrogen atom in the lactam ring, while part of an amide, retains nucleophilic character and can undergo various derivatization reactions, particularly after deprotonation. These reactions are distinct from simple alkylation and allow for the introduction of a wider range of functional groups.

A notable example is the N-arylation of the quinolinone core. Modern cross-coupling methods, such as the Chan-Lam coupling, provide an efficient route to form N-aryl bonds. This reaction typically involves a copper catalyst and couples the N-H of the lactam with an arylboronic acid. nih.gov This methodology has been successfully applied to various quinolone systems, demonstrating a versatile way to introduce aryl substituents onto the nitrogen atom, thereby modulating the electronic and steric properties of the molecule. nih.gov

Alkylation Reactions of Dihydroquinolinone Nitrogen

The proton on the lactam nitrogen is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to form an N-anion. This resulting nucleophile readily reacts with alkyl halides in an Sₙ2 reaction to yield N-alkylated dihydroquinolinones. This is a common and straightforward method for derivatization at the N1 position.

The synthesis of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one, for instance, can be achieved by the methylation of 4,4-dimethyl-3,4-dihydroquinolin-2-one. mdpi.com The reaction typically involves treating the parent lactam with a base like NaH to generate the sodium salt, followed by the addition of an alkylating agent such as methyl iodide.

| Step | Reagents | Purpose |

|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH), Potassium Hydride (KH), or similar strong base | Generates the nucleophilic N-anion |

| 2. Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br, C₆H₅CH₂Br) | Introduces the alkyl group onto the nitrogen atom |

Oligomerization and Polymerization of Dihydroquinoline Monomers

The study of the oligomerization and polymerization of dihydroquinoline monomers is an area of interest for the development of novel materials. Dihydroquinolin-2-one is a type of cyclic amide, also known as a lactam. The polymerization of lactams, such as ε-caprolactam, is a well-established industrial process, typically proceeding via ring-opening polymerization (ROP) to produce polyamides. mdpi.com This process can be initiated by anionic or cationic methods and is driven by the release of ring strain. mdpi.comlibretexts.org

However, specific research on the polymerization of this compound is not extensively documented in the current scientific literature. The reactivity of lactams in ring-opening polymerization can be significantly influenced by the substitution pattern on the ring. The presence of gem-dialkyl substituents, such as the two methyl groups at the C4 position in this compound, adjacent to the amide carbonyl group, may introduce considerable steric hindrance. This steric bulk could potentially impede the nucleophilic attack required for the initiation and propagation steps of traditional ring-opening polymerization pathways, thus making the monomer less susceptible to polymerization compared to unsubstituted lactams.

Further investigation is required to determine the feasibility and optimal conditions for the polymerization of this compound and its derivatives, and to characterize the properties of any resulting oligomeric or polymeric materials.

Rearrangement Reactions within the Dihydroquinoline System

The this compound scaffold, which contains a 4,4-disubstituted cyclohexadienone-like motif embedded within its structure, is susceptible to specific classes of molecular rearrangements, most notably the dienone-phenol rearrangement. This type of reaction is a classic acid-catalyzed transformation. wikipedia.orgpw.live The driving force for this rearrangement is the formation of a thermodynamically stable aromatic system—in this case, a substituted phenol-like quinolinol ring. pw.liveyoutube.com

The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst, which generates a carbocation intermediate. This intermediate is stabilized by delocalization of the positive charge. pw.live In one of the resonance structures, the positive charge is located on the carbon atom adjacent to the highly substituted C4 position. This proximity facilitates a 1,2-alkyl shift, where one of the methyl groups at the C4 position migrates to the adjacent C3 carbon. scribd.com Since both migrating groups are identical (methyl), there is no regiochemical preference. Subsequent deprotonation and tautomerization (enolization) lead to the final, stable aromatic product, which is a 3,4,7-trimethylquinolin-2-ol. wikipedia.orgpw.live

This rearrangement represents a significant transformation of the dihydroquinoline core, converting a non-aromatic lactam into a fully aromatic hydroxyquinoline derivative. The general principles of this reaction are well-established for carbocyclic dienones and are considered applicable to this heterocyclic analogue. wikipedia.orgscribd.com

Table 1: Summary of the Dienone-Phenol Rearrangement for this compound

| Feature | Description |

| Reaction Type | Dienone-Phenol Rearrangement wikipedia.org |

| Substrate | This compound |

| Key Structural Feature | 4,4-dialkyl substituted dienone-like system pw.live |

| Typical Conditions | Acid catalysis (e.g., H₂SO₄ in acetic anhydride) pw.live |

| Driving Force | Formation of a stable aromatic quinolinol system youtube.com |

| Key Mechanistic Step | 1,2-migration of a methyl group from C4 to C3 scribd.com |

| Predicted Product | 3,4,7-Trimethylquinolin-2-ol |

Iv. Mechanistic Elucidation of Reactions Involving Dihydroquinolinone Systems

Detailed Reaction Mechanisms of Condensation and Cyclization Processes

The formation of the dihydroquinolinone core often involves condensation and subsequent intramolecular cyclization. The specific mechanism can vary significantly depending on the starting materials and reaction conditions, with prominent pathways including electrophilic, radical, and pericyclic reactions.

One common strategy involves an initial condensation to form an α,β-unsaturated N-arylamide, which then undergoes cyclization.

Electrophilic Cyclization : In the presence of a Lewis acid such as BF₃·OEt₂, N-arylcinnamamides can undergo electrophilic cyclization. The Lewis acid activates a reactant, generating an electrophilic species. This species then adds to the C=C bond of the N-arylcinnamide, creating a carbocationic intermediate which is subsequently attacked by the aryl ring in an intramolecular Friedel-Crafts-type reaction to form the six-membered ring. A final deprotonation step yields the dihydroquinolinone product. mdpi.com

Radical-Initiated Cyclization : Various methods utilize radical intermediates to construct the dihydroquinolinone skeleton. mdpi.com For instance, a catalyst, such as a copper or iron complex, can facilitate the generation of a radical species. mdpi.com This radical adds to the alkene of an N-arylcinnamide, producing a new radical intermediate. This is followed by a 6-endo-trig cyclization onto the aryl ring and subsequent re-aromatization to yield the final product. mdpi.com

Formal [4+2] Annulation : Dihydroquinolin-2-one derivatives can also be synthesized via formal [4+2] annulation reactions. organic-chemistry.org For example, aza-ortho-quinone methides, generated in situ, can react with enolates in a process mediated by a base like DBU (1,8-Diazabicycloundec-7-ene). organic-chemistry.org This reaction proceeds through a stepwise mechanism involving the formation of a new carbon-carbon bond followed by ring closure.

A specific synthesis route for 4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one involves the condensation of 3,3-dimethylacryloyl chloride with an appropriately substituted aniline, followed by a Friedel-Crafts cyclization. researchgate.net The mechanism proceeds via the formation of an N-arylamide intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring, catalyzed by a strong acid, to form the bicyclic lactam structure. researchgate.net

Kinetic Studies of Dihydroquinolinone Formation and Derivatization

Kinetic studies provide quantitative insight into reaction rates, transition states, and the factors influencing selectivity. In the context of dihydroquinolinone systems, kinetic resolution is a powerful application that has been studied in detail. Kinetic resolution allows for the separation of enantiomers of a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent.

For example, the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives has been achieved through rhodium-catalyzed asymmetric transfer hydrogenation. rsc.org This process yields highly enantiomerically enriched starting material (>99% ee) and the corresponding enantiomerically enriched product, 2-aryl tetrahydro-4-quinolols. The efficiency of this separation is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer (k_fast) to the slow-reacting enantiomer (k_slow). High selectivity factors, in some cases exceeding 1000, indicate a highly effective kinetic resolution. rsc.org

In a different study, the lithiation of N-Boc-2-aryl-1,2-dihydroquinolines was investigated. nih.gov Variable temperature NMR spectroscopy was used to determine the kinetic data for the barrier to rotation of the N-Boc carbonyl group, which was found to be approximately 49 kJ mol⁻¹ at 195 K. nih.gov Such studies help to understand the conformational dynamics of these molecules, which can influence their reactivity.

| System/Reaction | Methodology | Key Kinetic Parameter | Finding | Reference |

|---|---|---|---|---|

| Kinetic Resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-ones | Rhodium-Catalyzed Asymmetric Transfer Hydrogenation | Selectivity Factor (s) | Achieved 's' values up to 1057, indicating excellent enantiomeric separation. | rsc.org |

| N-Boc-2-aryl-1,2-dihydroquinolines | Variable Temperature NMR Spectroscopy | Rotational Energy Barrier (ΔG‡) | The barrier to rotation of the N-Boc carbonyl group was determined to be ~49 kJ mol⁻¹. | nih.gov |

Catalytic Mechanism and Active Site Investigations

Catalysis is central to the efficient and selective synthesis of dihydroquinolinones. A wide array of catalysts, including Lewis acids, transition metals, and organocatalysts, are employed, each operating through distinct mechanisms.

Lewis Acid Catalysis : As mentioned, Lewis acids like BF₃·OEt₂ are effective in promoting electrophilic cyclization reactions. mdpi.com The active site of the catalyst is the electron-deficient boron atom, which coordinates to an electronegative atom in the substrate (e.g., the oxygen of a carbonyl or an atom in the electrophilic partner). This coordination enhances the electrophilicity of the substrate, facilitating the key bond-forming steps of the cyclization. mdpi.com

Transition Metal Catalysis : Transition metals play a versatile role in dihydroquinolinone synthesis.

Palladium: Palladium catalysts are used in decarboxylative [4 + 2]-cycloaddition reactions to provide 3,4-dihydroquinolin-2-ones. organic-chemistry.org The mechanism involves the palladium center coordinating to the reactants, facilitating oxidative addition, migratory insertion, and reductive elimination steps to form the product and regenerate the catalyst.

Copper: Copper(I) or Copper(II) species are often used to catalyze radical cyclizations. mdpi.com For instance, a Cu₂O catalyst can react with an oxidant like tert-butylperoxy benzoate (TBPB) to generate a tert-butoxyl radical. mdpi.com This radical initiates a cascade by abstracting a hydrogen atom, leading to the formation of a key radical intermediate that ultimately cyclizes to form the dihydroquinolinone. mdpi.com

Rhodium: Chiral rhodium complexes are instrumental in asymmetric catalysis, such as the kinetic resolution of dihydroquinolinones via transfer hydrogenation. rsc.org The active catalytic species involves the rhodium center coordinated to a chiral ligand. This chiral environment dictates the stereochemical outcome of the hydrogenation, leading to different reaction rates for the two enantiomers.

| Catalyst Type | Example Catalyst | Reaction Type | Proposed Role of Catalyst | Reference |

|---|---|---|---|---|

| Lewis Acid | BF₃·OEt₂ | Electrophilic Sulfenylation and Cyclization | Generates an electrophilic thio intermediate from N-thiosuccinimides. | mdpi.com |

| Transition Metal | Cu₂O / TBPB | Radical Addition/Cyclization | Facilitates homolytic cleavage of the oxidant to generate initiating radical species. | mdpi.com |

| Transition Metal | Palladium Complex with Chiral Ligand (BI-DIME) | Decarboxylative [4 + 2]-Cycloaddition | Mediates the cycloaddition and the chiral ligand controls the stereoselectivity. | organic-chemistry.org |

| Transition Metal | Rhodium Complex with Chiral Ligand | Asymmetric Transfer Hydrogenation (Kinetic Resolution) | Creates a chiral environment that differentiates between enantiomers, leading to different reaction rates. | rsc.org |

| Organocatalyst | DBU (1,8-Diazabicycloundec-7-ene) | Formal [4+2] Annulation | Acts as a base to generate enolate nucleophiles from azlactones. | organic-chemistry.org |

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of reaction intermediates is key to confirming a proposed mechanism. In dihydroquinolinone synthesis, several types of transient species have been identified or inferred from mechanistic studies.

In electrophilic cyclizations of N-arylcinnamamides with N-thiosuccinimides catalyzed by BF₃·OEt₂, an initial electrophilic thio intermediate is proposed. mdpi.com This is followed by its addition to the alkene to form a carbocationic species, which then undergoes intramolecular cyclization to form another intermediate before final deprotonation. mdpi.com

Radical-initiated reactions proceed through a series of radical intermediates. mdpi.com For example, in the iron-catalyzed decarbonylative cascade, an initial tert-butoxy radical is generated, which abstracts a hydrogen to form an acyl radical. This radical then loses CO to form an isopropyl radical, which adds to the substrate. The resulting species undergoes a 6-endo cyclization to form another radical intermediate, which finally re-aromatizes to the product. mdpi.com

In Dieckmann-type cyclizations, which are intramolecular Claisen condensations, the key intermediates are an enolate, formed by deprotonation of a diester, and a subsequent tetrahedral intermediate, formed after the enolate attacks the other ester carbonyl group. youtube.com

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, rationalizing selectivity, and predicting reactivity. rsc.org These approaches allow for the calculation of the energies of reactants, products, transition states, and intermediates, providing a detailed energy profile of the reaction pathway.

For dihydroquinolinone systems, computational studies have been used to:

Support Proposed Mechanisms : DFT calculations have been used to support the proposed mechanism of C-4 lithiation in N-Boc-2-aryl-1,2-dihydroquinolines, confirming that the observed product is the thermodynamically favored one. nih.gov

Explain Reactivity and Selectivity : Methods like Distortion/Interaction Analysis (DIA) and Frontier Molecular Orbital (FMO) theory are used to understand reactivity in cycloaddition reactions. nih.gov These analyses can explain why strained alkynes are highly reactive by showing that the energy required to distort the molecule into its transition state geometry is significantly lower. nih.gov

Rationalize Electronic Effects : Computational studies can quantify the electronic effects of substituents. For instance, calculations have shown that introducing electron-withdrawing groups, like fluorine, can significantly lower the activation barrier for certain cycloaddition reactions by lowering the LUMO energy and reducing the distortion energy required to reach the transition state. nih.gov

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles. | Supports proposed reaction pathways by identifying the lowest energy transition states and intermediates. Supported C-4 lithiation mechanism. | nih.gov |

| Distortion/Interaction Analysis (DIA) | Analyzing activation barriers in cycloadditions. | Reveals that reduced distortion energy in strained reactants is a primary reason for enhanced reactivity. | nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Understanding reactant electronic properties. | Explains high reactivity through small HOMO-LUMO gaps between the reacting partners. | nih.gov |

V. Advanced Spectroscopic Characterization Techniques for 4,4,7 Trimethyl 1,3 Dihydroquinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

Proton NMR (¹H NMR) analysis of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one provides precise information on the number, environment, and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the N-H proton of the lactam, and the aliphatic protons of the methyl and methylene groups. The chemical shifts (δ) are measured in parts per million (ppm).

Key features in the ¹H NMR spectrum include a broad singlet for the N-H proton, characteristic signals in the aromatic region for the protons on the substituted benzene (B151609) ring, a singlet for the methylene protons at the C3 position, and distinct singlets for the three methyl groups. The geminal methyl groups at the C4 position are equivalent, thus producing a single signal integrating to six protons, while the methyl group at C7 on the aromatic ring produces a separate singlet integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.5 | Broad Singlet | 1H | N-H (Amide) |

| ~ 7.0 - 7.2 | Doublet | 1H | Aromatic C5-H |

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic C6-H |

| ~ 6.7 - 6.9 | Singlet | 1H | Aromatic C8-H |

| ~ 2.4 | Singlet | 2H | C3-H₂ (Methylene) |

| ~ 2.3 | Singlet | 3H | C7-CH₃ |

| ~ 1.3 | Singlet | 6H | C4-(CH₃)₂ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, each chemically distinct carbon atom gives rise to a separate signal. The spectrum is typically recorded with proton decoupling, resulting in a series of singlets.

The key signals include a downfield signal for the carbonyl carbon (C=O) of the amide group, several signals in the aromatic region for the six carbons of the benzene ring, and signals in the aliphatic region corresponding to the quaternary C4 carbon, the C3 methylene carbon, and the three methyl carbons. The chemical shift of the carbonyl carbon is particularly characteristic, appearing at a high ppm value.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C2 (C=O) |

| ~ 138 - 140 | Aromatic C-N |

| ~ 137 | Aromatic C-CH₃ |

| ~ 115 - 130 | Aromatic CH carbons (x3) |

| ~ 120 | Aromatic C-C(CH₃)₂ |

| ~ 50 | C3 (CH₂) |

| ~ 35 | C4 (Quaternary) |

| ~ 28 | C4-(CH₃)₂ |

| ~ 21 | C7-CH₃ |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive structural assignments. A COSY spectrum would reveal correlations between adjacent protons, for instance, confirming the coupling between the aromatic protons on the benzene ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the C3 methylene group and the various methyl groups to their corresponding proton signals. These techniques are crucial for piecing together the molecular framework and validating the assignments made from 1D NMR spectra.

Vi. Computational Chemistry and Theoretical Investigations of 4,4,7 Trimethyl 1,3 Dihydroquinolin 2 One

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used in chemistry to investigate the electronic structure of many-body systems. nih.gov Grounded in the Hohenberg-Kohn theorems, DFT replaces the complex many-electron wave function with the simpler electron density as the fundamental variable, significantly reducing computational cost while often maintaining high accuracy. nih.gov It is highly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for calculating a wide range of molecular properties. nih.govnih.gov For derivatives of the quinoline and quinazolinone families, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to study their structure and reactivity. nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. scirp.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scirp.org

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com This gap is a critical parameter for determining molecular stability and reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net The HOMO-LUMO gap is also directly related to the electronic absorption properties of a molecule, as it generally corresponds to the lowest energy electronic excitation possible. schrodinger.com Analysis of the HOMO and LUMO energy levels can provide insights into the charge transfer interactions occurring within the molecule, which are often responsible for its bioactivity. scirp.org

Illustrative Data for Frontier Molecular Orbitals While specific computational studies for 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one are not available in the cited literature, the following table illustrates how DFT calculations would present the key electronic properties.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 |

| Ionization Potential (I) | Approximated as -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | Approximated as -ELUMO | 0.5 to 1.5 |

| Chemical Hardness (η) | Approximated as (I - A) / 2 | 2.25 to 2.75 |

| Electronegativity (χ) | Approximated as (I + A) / 2 | 3.0 to 4.0 |

Note: The values in this table are representative examples based on similar heterocyclic compounds and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP map indicate regions of varying potential. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green and yellow regions indicate intermediate or neutral potential. researchgate.net For this compound, one would expect to see a significant region of negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for electrophilic interactions. Positive regions (blue) would likely be found near the N-H proton, indicating its acidic character.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and charge distribution within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and bond hybridization. wikipedia.orgq-chem.com NBO analysis calculates the natural atomic charges on each atom, offering a more robust description of electron distribution than other methods like Mulliken population analysis. q-chem.com

This method also elucidates hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.gov The energy associated with these donor-acceptor interactions (E(2)) quantifies the strength of the delocalization and its contribution to the molecule's stability. wisc.edu For this compound, NBO analysis would reveal the polarity of key bonds, such as the C=O and N-C bonds, and quantify the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals. nih.govwisc.edu

Illustrative Data for NBO Analysis (Natural Charges) This table shows a hypothetical representation of natural atomic charges calculated via NBO analysis.

| Atom | Natural Charge (e) |

| O(carbonyl) | -0.60 to -0.70 |

| N(amide) | -0.55 to -0.65 |

| C(carbonyl) | +0.50 to +0.60 |

| H(on N) | +0.35 to +0.45 |

Note: The values in this table are representative examples for illustrative purposes only, based on typical charge distributions in similar functional groups.

Spectroscopic Property Prediction using Theoretical Models

Computational methods are widely used to predict and interpret various types of molecular spectra. By calculating properties like vibrational frequencies or electronic transition energies, theoretical models provide a powerful complement to experimental spectroscopy, aiding in the assignment of spectral bands and providing a deeper understanding of molecular structure and behavior. nih.gov

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT methods. nih.gov The process involves optimizing the molecular geometry and then performing a frequency calculation, which yields the harmonic vibrational frequencies corresponding to the normal modes of vibration. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov Therefore, it is common practice to apply a scaling factor (typically around 0.96) to the computed frequencies to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is also performed to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or C-H stretching. nih.gov

Illustrative Data for Vibrational Frequencies The following table provides a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups.

| Vibrational Mode | Calculated Scaled Wavenumber (cm-1) | Hypothetical Experimental Wavenumber (cm-1) | Assignment |

| ν(N-H) | ~3200 | ~3190 | N-H stretching |

| ν(C-H)aromatic | ~3050 | ~3045 | Aromatic C-H stretching |

| ν(C-H)aliphatic | ~2960 | ~2955 | Methyl C-H stretching |

| ν(C=O) | ~1670 | ~1665 | Carbonyl stretching |

| δ(N-H) | ~1550 | ~1545 | N-H in-plane bending |

Note: The wavenumbers are illustrative and represent typical values for the specified functional groups.

The electronic absorption spectrum (UV-Vis) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). rjptonline.org This method calculates the energies of electronic transitions from the ground state to various excited states. rjptonline.org The output provides key information such as the maximum absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is a measure of the transition's intensity. scirp.orgbiointerfaceresearch.com These calculations allow for the assignment of experimental absorption bands to specific electronic transitions, such as n→π* or π→π* transitions. biointerfaceresearch.com For this compound, TD-DFT would predict the absorption bands arising from electronic transitions within the conjugated system of the quinolinone core. schrodinger.com

Illustrative Data for UV-Vis Spectral Prediction This table shows an example of how TD-DFT results for the most significant electronic transitions would be presented.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~350 | 0.15 | HOMO → LUMO |

| S0 → S2 | ~280 | 0.05 | HOMO-1 → LUMO |

| S0 → S3 | ~250 | 0.40 | HOMO → LUMO+1 |

Note: The values are for illustrative purposes only and represent a typical electronic spectrum for an aromatic amide.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its physical and chemical properties. The dihydroquinolinone core, a six-membered heterocyclic ring fused to a benzene (B151609) ring, is not planar. The presence of a gem-dimethyl group at the C4 position significantly influences the ring's conformation. Theoretical calculations on analogous six-membered rings, such as 4,4-dimethyl-3,4-dihydro-2H-1,4-thiasiline, suggest that the ring can adopt different conformations, and the gem-dimethyl substitution can affect the energy barrier for ring inversion researchgate.netscilit.com. For this compound, the dihydro part of the quinolinone ring is expected to adopt a half-chair or a distorted boat conformation to accommodate the sp3-hybridized C3 and C4 atoms. The gem-dimethyl group at C4 would likely favor a conformation that minimizes steric hindrance with the adjacent atoms.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Noncovalent interactions (NCIs) play a pivotal role in determining the supramolecular assembly, crystal packing, and biological activity of molecules. The NCI and Reduced Density Gradient (RDG) methods are powerful computational tools for visualizing and characterizing weak non-covalent interactions in real space. wikipedia.org These methods are based on the analysis of the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions of low electron density and low reduced density gradient, which are characteristic of non-covalent interactions. wikipedia.org

A three-dimensional plot of the RDG isosurfaces, colored according to the sign of the second eigenvalue of the electron density Hessian, provides a visual representation of the different types of non-covalent interactions. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red areas signify steric repulsion. mdpi.com

For this compound, NCI and RDG analysis would be expected to reveal several key non-covalent interactions:

Weak C-H···O and C-H···π interactions: The presence of the carbonyl group (C=O) and the aromatic ring allows for the formation of weak hydrogen bonds and C-H···π interactions, which can influence the crystal packing and conformational stability.

π-π stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems, which is a common feature in the crystal structures of such compounds.

The following table summarizes the expected types of non-covalent interactions in this compound and their characteristic features in NCI/RDG plots.

| Interaction Type | Involved Moieties | Expected NCI/RDG Isosurface Color | Significance |

| Van der Waals | Methyl groups, aromatic ring | Green | Shape and packing |

| Weak C-H···O Hydrogen Bonds | C-H bonds and carbonyl oxygen | Bluish-green | Conformational stability, crystal packing |

| C-H···π Interactions | C-H bonds and aromatic ring | Green | Crystal packing |

| π-π Stacking | Aromatic rings | Green | Supramolecular assembly |

| Steric Repulsion | Crowded regions (e.g., around gem-dimethyl group) | Red | Conformational restriction |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in predicting and understanding the NLO properties of organic molecules. frontiersin.org The key parameters that quantify the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Recent computational studies on dihydroquinolinone derivatives have shown that this class of compounds can exhibit significant third-order NLO properties. rsc.org In a study on new isostructural halogenated dihydroquinolinones, the third-order nonlinear susceptibility (χ(3)) was estimated using an iterative electrostatic scheme. The results indicated that these crystals are promising NLO materials. rsc.org The NLO response is influenced by factors such as molecular structure, the presence of donor and acceptor groups, and the extent of π-conjugation.

For this compound, theoretical calculations could be employed to compute its NLO properties. The presence of the aromatic ring and the carbonyl group can contribute to its polarizability and hyperpolarizability. The effect of the methyl substituents on the NLO response would also be an interesting aspect to investigate.

The following table presents a hypothetical summary of calculated NLO properties for a dihydroquinolinone derivative, based on the literature. rsc.org

| Property | Symbol | Theoretical Value (a.u.) |

| Dipole Moment | µ | ~2-5 D |

| Average Polarizability | α | ~150-200 |

| First Hyperpolarizability | β | ~1-5 x 10⁻³⁰ |

| Second Hyperpolarizability | γ | ~1-5 x 10⁻³⁶ |

These theoretical predictions can guide the synthesis of new dihydroquinolinone derivatives with enhanced NLO properties for advanced material applications.

Quantitative Structure-Property Relationship (QSPR) Modeling for Dihydroquinolinone Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.govresearchgate.netmdpi.com These models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the process of drug discovery and materials design. researchgate.netnih.gov

QSPR models are typically developed by calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates the descriptors with the property of interest.

For dihydroquinolinone derivatives, QSPR models can be developed to predict a wide range of properties, including:

Physicochemical properties: such as boiling point, melting point, solubility, and partition coefficient.

Biological activity: such as enzyme inhibition or receptor binding affinity.

Pharmacokinetic properties: such as absorption, distribution, metabolism, and excretion (ADME).

A study on the QSPR modeling of the physicochemical properties of quinolone derivatives demonstrated the use of genetic algorithms and multiple linear regression (GA-MLR) to predict properties like refractive index, polarizability, and HOMO-LUMO energy gap. nih.gov The models were built using a combination of 2D and 3D descriptors.

The following table provides examples of molecular descriptors that could be used in a QSPR model for dihydroquinolinone derivatives and the properties they might correlate with.

| Descriptor Type | Example Descriptors | Correlated Property |

| Constitutional | Molecular Weight, Number of Rings | Boiling Point, Melting Point |

| Topological | Wiener Index, Randic Index | Solubility, Refractive Index |

| Geometrical | Molecular Surface Area, Molecular Volume | Polarizability, Partition Coefficient |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Reactivity, NLO Properties |

By developing robust and predictive QSPR models for dihydroquinolinone derivatives, it would be possible to virtually screen large libraries of compounds and identify candidates with desired properties, including those related to this compound.

Vii. Emerging Research Applications of 4,4,7 Trimethyl 1,3 Dihydroquinolin 2 One in Advanced Materials and Chemical Synthesis

Utilization as a Synthetic Reagent in Organic Transformations

While specific literature on 4,4,7-trimethyl-1,3-dihydroquinolin-2-one as a synthetic reagent is nascent, the reactivity of the closely related isomer, 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, offers significant insights into its potential. The presence of the gem-dimethyl group at the 4-position and the lactam functionality are key to its utility in organic transformations.

A notable application of the dihydroquinolinone core is in electrophilic substitution reactions. For instance, the treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with lithium diisopropylamide (LDA) generates a nucleophilic species that can react with a range of electrophiles. This allows for the introduction of various substituents at the 3-position, yielding a library of 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones. This reactivity highlights the potential of this compound to serve as a scaffold for generating diverse molecular structures.

The dihydroquinolinone skeleton is a versatile precursor in a variety of synthetic transformations. The development of novel synthetic methodologies continues to expand the utility of this class of compounds. Some examples of reactions involving the broader class of dihydroquinolin-2(1H)-ones are summarized in the table below.

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Electrophilic Sulfenylation/Cyclization | N-arylthiosuccinimides, BF3·OEt2 | cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones | mdpi.com |

| Alkylation | Cyclohexyl boronic acid, O2 | Alkyl-substituted trans-dihydroquinolin-2(1H)-ones | mdpi.com |

| Radical Addition/Cyclization | AgNO3, K2S2O8 | Cyano-containing dihydroquinolin-2(1H)-ones | mdpi.com |

| Trifluoromethylation | CF3SO2Na, AgNO3, K2S2O8 | Trifluoromethylated dihydroquinolin-2(1H)-ones | mdpi.com |

Development of Functional Materials Incorporating Dihydroquinolinone Moieties

The inherent chemical stability and antioxidant properties of the dihydroquinolinone core make it an attractive component for the development of advanced functional materials.

The incorporation of dihydroquinolinone units into polymer backbones or as pendant groups can enhance the thermal and oxidative stability of the resulting materials. A well-known application of a related compound, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline, is as a rubber antioxidant. asianpubs.org This polymer exhibits excellent performance in protecting natural and chloroprene rubbers from degradation caused by heat and oxygen, and it shows a strong inhibitory effect against metal-catalyzed oxidation. asianpubs.org The higher molecular weight of the polymerized form leads to reduced diffusion and a longer-lasting protective effect, which is particularly beneficial for rubber products used in demanding environments. asianpubs.org This suggests that polymers derived from or incorporating this compound could find use in high-performance coatings, adhesives, and elastomers with enhanced durability.

The antioxidant activity of dihydroquinolinone derivatives is a key feature driving their application in materials science. This property stems from the ability of the nitrogen-containing heterocycle to scavenge free radicals, thereby interrupting degradation pathways.

The mechanism of antioxidant action for dihydroquinolines generally involves the donation of a hydrogen atom from the N-H group to a radical species, which neutralizes the radical and prevents it from initiating or propagating oxidative chain reactions. The resulting dihydroquinolinyl radical is stabilized by resonance, which makes the initial hydrogen donation more favorable. The presence of methyl groups on the ring, such as in this compound, can further enhance this antioxidant activity by increasing the electron density on the aromatic ring and stabilizing the radical intermediate through hyperconjugation.

Computational studies on related heterocyclic systems often utilize Density Functional Theory (DFT) to analyze parameters like Bond Dissociation Enthalpy (BDE) of the N-H bond. A lower BDE indicates a greater ease of hydrogen atom transfer and, consequently, higher antioxidant potential. frontiersin.org The specific arrangement of the trimethyl substitution in this compound is expected to influence its electronic properties and, therefore, its efficacy as a radical scavenger.

Role in Catalyst Design and Development

The dihydroquinolinone framework can be utilized in the design of novel catalysts. The nitrogen and oxygen atoms within the lactam ring can act as coordination sites for metal ions, making dihydroquinolinone derivatives potential ligands in coordination chemistry and catalysis.

While specific examples for this compound are not yet prevalent in the literature, the broader class of N-heterocycles is widely used in catalysis. For instance, zirconyl nitrate has been employed as an efficient, water-tolerant Lewis acid catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org This highlights the potential for metal complexes of dihydroquinolinone derivatives to catalyze various organic transformations. The steric bulk provided by the gem-dimethyl group at the 4-position and the methyl group at the 7-position in this compound could be leveraged to create chiral catalysts for asymmetric synthesis, where the ligand architecture plays a crucial role in determining the stereochemical outcome of a reaction.

Construction of Complex Heterocyclic Architectures

The dihydroquinolinone skeleton serves as a valuable starting point for the synthesis of more complex, polycyclic heterocyclic systems. nih.gov The reactivity of the lactam ring and the potential for functionalization at various positions on the bicyclic core allow for its elaboration into intricate molecular architectures.

Multicomponent reactions (MCRs) are a powerful tool in this regard, enabling the efficient construction of complex molecules in a single step. The dihydroquinolinone motif can be incorporated into MCR strategies to access novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been achieved through a three-component condensation involving a heterocyclic starting material. nih.gov This demonstrates the principle of using heterocyclic building blocks to construct more elaborate systems. The unique substitution pattern of this compound offers a distinct starting point for the design and synthesis of novel, complex heterocyclic structures with potentially interesting biological or material properties.

Q & A

Q. What are the optimized synthetic routes for 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one, and how are intermediates characterized?

- Methodological Answer : A common approach involves alkylation or nucleophilic substitution under inert atmospheres (argon) using DMF as a solvent and potassium carbonate as a base. For example, compound 14 (a structurally related dihydroquinolin-2-one derivative) was synthesized by reacting 6-nitro-3,4-dihydroquinolin-2(1H)-one with (N,N-dimethylamino)ethyl chloride hydrochloride in DMF at room temperature for 48 hours . Intermediates are purified via flash chromatography (e.g., Siliaflash F60 silica gel) and characterized using H NMR and mass spectrometry (ESI-MS). Typical NMR chemical shifts for the quinolinone core appear at δ 2.3–4.1 ppm for alkyl/amine protons and δ 7.1–8.2 ppm for aromatic protons .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : H NMR is critical for confirming substitution patterns. For instance, methyl groups in analogous compounds (e.g., 4,4,6-trimethyl derivatives) resonate as singlets near δ 1.2–1.5 ppm, while aromatic protons show coupling constants (e.g., ) indicative of para/meta substitution . High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+1] peaks in ESI-MS), with deviations <2 ppm ensuring accuracy. HPLC purity (>95%) is validated using reverse-phase columns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields for dihydroquinolin-2-one derivatives?

- Methodological Answer : Yield discrepancies (e.g., 54% vs. 98% for similar reactions) often stem from solvent polarity, temperature, or catalyst choice. For example, aqueous acetonitrile with KI catalysis at 60°C improved nucleophilic displacement yields in compound 36 synthesis . Kinetic studies (TLC monitoring) and computational modeling (e.g., DFT for transition-state analysis) can identify rate-limiting steps. Reproducibility is enhanced by strict anhydrous conditions and standardized workup protocols (e.g., brine washing, NaSO drying) .

Q. How does solvent choice influence the regioselectivity of functional group introduction in dihydroquinolin-2-one scaffolds?

- Methodological Answer : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms, enabling selective alkylation at nitrogen or oxygen sites. For instance, DMF’s high dielectric constant stabilizes ionic intermediates during chloropropyl linker attachment to the quinolinone core . In contrast, non-polar solvents (CHCl) may promote Friedel-Crafts alkylation at aromatic positions. Solvent screening via DoE (Design of Experiments) matrices optimizes regioselectivity, as seen in the synthesis of 7-hydroxy derivatives .

Q. What strategies mitigate challenges in purifying multisubstituted dihydroquinolin-2-one analogs?

- Methodological Answer : Co-elution issues in flash chromatography are addressed using gradient elution (e.g., 5–20% NH-MeOH in CHCl) or chiral HPLC for enantiomeric resolution . For nitro- or amine-containing derivatives, ion-pair chromatography (e.g., trifluoroacetic acid as a modifier) improves peak resolution. Recrystallization from ethanol/water mixtures (1:3 v/v) effectively removes hydrophilic byproducts .

Q. How can computational tools predict feasible synthetic routes for novel dihydroquinolin-2-one derivatives?

- Methodological Answer : Retrosynthetic algorithms (e.g., AI-powered platforms using Reaxys or Pistachio databases) propose one-step routes by analyzing bond dissociation energies and reagent compatibility. For example, the synthesis of 1-methyl-3,4-dihydroquinolin-2(1H)-one was validated via in silico retrosynthesis, prioritizing LiAlH reduction of lactam precursors . Molecular docking (AutoDock Vina) further predicts bioactivity, guiding functionalization at the 7-position for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。